molecular formula C16H19IO3 B5227661 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one

7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one

Cat. No. B5227661
M. Wt: 386.22 g/mol
InChI Key: XNDSHQSZSBQPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, also known as BMIC, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the chromenone family of compounds, which are known to have a variety of biological activities. BMIC has been shown to have a number of interesting properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of a variety of signaling pathways. 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has also been shown to have antioxidant effects by activating the Nrf2 pathway. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting the activity of the enzyme COX-2.

Advantages and Limitations for Lab Experiments

7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been extensively studied for its potential use in scientific research, which means that there is a large body of literature available on its properties and biological activities. However, there are also some limitations to the use of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its biological effects.

Future Directions

There are a number of future directions for research on 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one. One area of research is the development of new synthetic methods for 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, which could lead to the development of new drugs for the treatment of a variety of diseases. In addition, further studies are needed to investigate the safety and toxicity of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one in vivo, as well as its potential for use in clinical trials. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, in order to better understand its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, and has potential applications in the treatment of a variety of diseases. While there are still many unanswered questions about the properties and mechanisms of action of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, it is clear that it has great potential for use in scientific research and drug development.

Synthesis Methods

7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one can be synthesized using a variety of methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is the Pechmann condensation reaction, which involves the reaction of 4-methylcoumarin with ethyl bromoacetate in the presence of a strong acid catalyst. The resulting intermediate is then reacted with butanol and iodine to yield 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one.

Scientific Research Applications

7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

7-butoxy-3-ethyl-8-iodo-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IO3/c1-4-6-9-19-13-8-7-12-10(3)11(5-2)16(18)20-15(12)14(13)17/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDSHQSZSBQPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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